2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, furan groups, and a sulfanyl linkage
Preparation Methods
The synthesis of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from furan-2-carboxylic acid hydrazide through a series of reactions involving carbon disulfide and potassium hydroxide in ethanol under reflux conditions.
Attachment of Furan Groups: The furan groups are introduced through reactions involving furan-2-carboxylic acid hydrazide and ammonium thiocyanate in the presence of aqueous hydrochloric acid.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the triazole intermediate with suitable thiol reagents under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions:
Scientific Research Applications
Medicinal Chemistry: The triazole and furan moieties are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, potentially inhibiting their activity. The furan groups may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds include:
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound also features a furan ring and a heterocyclic core, but with an oxadiazole ring instead of a triazole.
2-{[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: This compound has a similar triazole-sulfanyl structure but with different substituents on the triazole ring.
The uniqueness of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of furan groups, triazole ring, and sulfanyl linkage, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H18N4O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18N4O3S/c1-14-6-8-15(9-7-14)21-18(25)13-28-20-23-22-19(17-5-3-11-27-17)24(20)12-16-4-2-10-26-16/h2-11H,12-13H2,1H3,(H,21,25) |
InChI Key |
DCOMCAKOYPLRQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
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